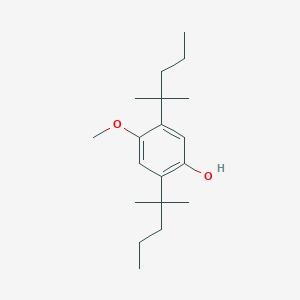
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol, also known as BHT-DMDBM, is a synthetic antioxidant that is widely used in various industries. It is commonly used as a food preservative, in cosmetics, and in the production of rubber and plastics. BHT-DMDBM is a white crystalline powder that is insoluble in water and soluble in organic solvents.
Wirkmechanismus
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It can also chelate metal ions, which can promote the oxidation of other molecules. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to be effective against a wide range of free radicals, including superoxide anion, hydroxyl radical, and singlet oxygen.
Biochemische Und Physiologische Effekte
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is the oxidative degradation of lipids. Lipid peroxidation can lead to the development of various diseases, including cancer and cardiovascular disease. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has also been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has been extensively studied and its properties are well-known. However, 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol also has some limitations. It can interfere with some analytical methods, such as gas chromatography and liquid chromatography. It can also exhibit pro-oxidant effects under certain conditions, which can lead to the production of free radicals.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol. One area of research is the development of new synthetic methods for 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol in more detail. This could lead to the development of new and more effective antioxidants. Finally, the use of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol in medical applications, such as the treatment of cancer and cardiovascular disease, could be explored further.
Conclusion:
In conclusion, 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is a synthetic antioxidant that has been extensively studied for its properties. It is widely used in various industries as a preservative and antioxidant. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to have several biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol, including the development of new synthetic methods and the exploration of its medical applications.
Synthesemethoden
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is synthesized by the reaction of 2,5-dimethylhydroquinone with isobutylene in the presence of a catalyst. The resulting product is then reacted with methanol to form 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol. The synthesis of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is a relatively simple process that can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been extensively studied for its antioxidant properties. Antioxidants are substances that can prevent or slow down the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, which can damage cells and contribute to the development of various diseases. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to be an effective antioxidant in various systems, including food, cosmetics, and polymers.
Eigenschaften
CAS-Nummer |
109870-95-3 |
|---|---|
Produktname |
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol |
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
4-methoxy-2,5-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O2/c1-8-10-18(3,4)14-13-17(21-7)15(12-16(14)20)19(5,6)11-9-2/h12-13,20H,8-11H2,1-7H3 |
InChI-Schlüssel |
MYGNMZZLRWDFID-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)O |
Kanonische SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



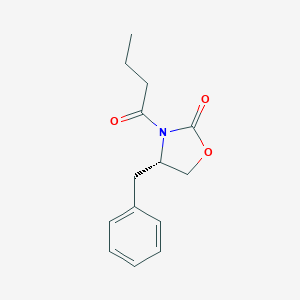
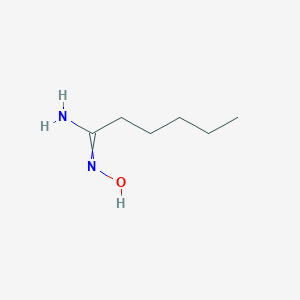
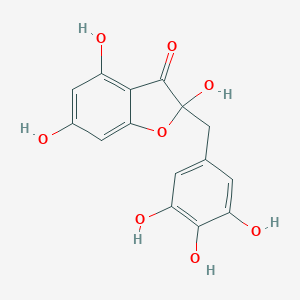
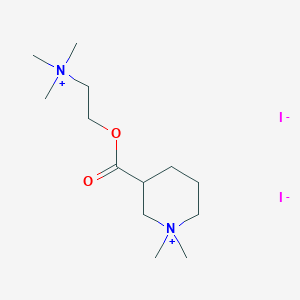
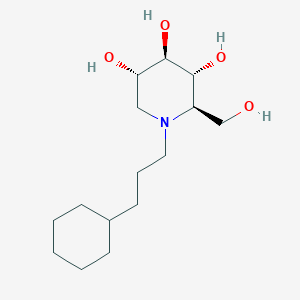
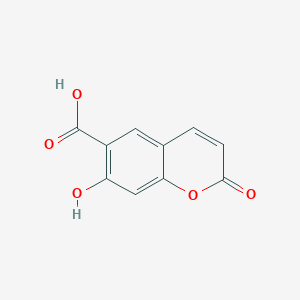
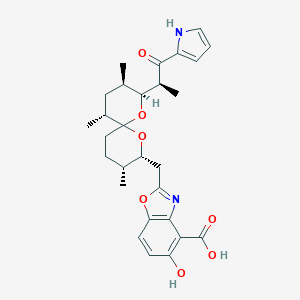
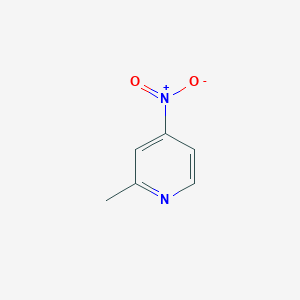
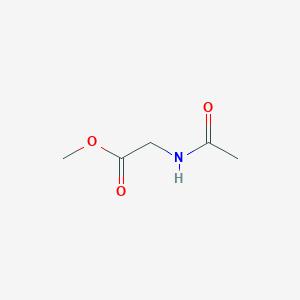
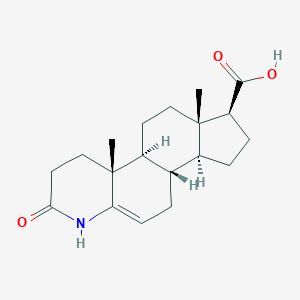
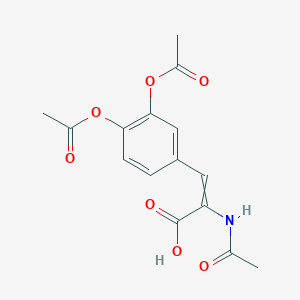
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
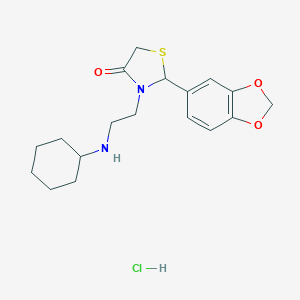
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)